molecular formula C16H17NO3 B3138795 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde CAS No. 471295-98-4

4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde

Cat. No.: B3138795
CAS No.: 471295-98-4
M. Wt: 271.31 g/mol
InChI Key: PLYJFAOAGHARMX-UHFFFAOYSA-N
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Description

4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a pyridine ring through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde typically involves the reaction of 5-ethylpyridin-2-yl ethanol with 4-hydroxybenzaldehyde. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzoic acid.

    Reduction: 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    4-(2-(5-Methylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde: The presence of a methyl group instead of an ethyl group can influence the compound’s steric and electronic properties.

    4-(2-(5-Ethylpyridin-2-yl)-2-methoxyethoxy)benzaldehyde: The methoxy group can alter the compound’s solubility and reactivity.

Uniqueness

4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde is unique due to the presence of both a hydroxyl and an ethoxy group, which provide a balance of hydrophilic and hydrophobic properties. This structural feature enhances its versatility in various chemical reactions and biological applications.

Properties

IUPAC Name

4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-2-12-5-8-15(17-9-12)16(19)11-20-14-6-3-13(10-18)4-7-14/h3-10,16,19H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYJFAOAGHARMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203109
Record name 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471295-98-4
Record name 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471295-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a solution of 9.635 kg (72.99 mol) of 4-hydroxy benzaldehyde dissolved in 50 lit. dimethylformamide was added 5.675 kg (236.45 mol) of sodium hydride in 5 lit. dimethylformamide and stirred for 15 min. To this was added 15 Kg (65.22 mol) of 2-bromo-1-(5-ethyl pyridin-2-yl)-ethanol dissolved in 500 lit dimethylformamide and stirring was continued for 1 hr. at 25 to 30° C. Reaction mixture was heated at 80 to 90° C. for 14 hr., allowed to cool to 25° C. and excess of water was added into it. Product was extracted with diethyl ether. Organic layer was dried (magnesium sulfate) and concentrated to obtain crude product, which was purified in methyl tert-butyl ether as described in example 17 to obtain 12,195 Kg (69%) pure 4-[2-(5-ethyl-pyridin-2-yl)-2-hydroxy-ethoxy]-benzaldehyde. m.p. 83° C.
Quantity
9.635 kg
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5.675 kg
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Synthesis routes and methods II

Procedure details

To a flask fitted with an overhead stirrer, a thermometer and a condenser was added 500 g (3.759 mol) 5-ethyl-2-vinyl-pyridine dissolved in 7500 mL of 25% aqueous tertiary butanol. To this was added 802 g (4.5 mol) N-bromosuccinimide at 25-30° C. in 30 min. Reaction mixture was stirred for 2 hr. The progress of reaction was monitored by TLC and after complete consumption of the 5-ethyl-2-vinyl-pyridine, 762 g (5.52 mol) of K2CO3 was added in one lot along with 537 g (4.4 mol) 4-hydroxy benzaldehyde. Reaction mixture was stirred for 18 hr. at 75-80° C. Subsequent work-up in water, extraction with ethyl acetate and purification yielded 805 g (79%) of the titled product m.p. 83° C.
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500 g
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802 g
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762 g
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537 g
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7500 mL
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Yield
79%

Synthesis routes and methods III

Procedure details

To a flask fitted with an overhead stirrer, a thermometer and a condenser was added a solution of 12 Kg (90.22 mole) 5-ethyl-2-vinyl-pyridine dissolved in a mixture of 45 lit. tert-butanol and 135 lit. water at 25° C., followed by addition of 19.26 Kg (108.25 mole) N-bromosuccinimide and reaction mixture was stirred for 1.5 hr. 135 lit. aqueous 2N NaOH solution was added to the reaction mixture and stirring was continued for further 45 min. Progress of reaction was monitored by TLC and after completion of reaction, product was extracted with 120 lit. methylene chloride, Layers were separated organic layer was washed with 72 lit. brine solution, dried (magnesium sulfate) and concentrated under reduced pressure. The residual mass obtained was added into a stirred mixture of 15.96 Kg (130.8 mole) 4-hydroxy benzaldehyde dissolved in 130 lit. toluene and 5.23 Kg (1307 mole) NaOH dissolved in 120 lit. water. To this was added 2.21 Kg PEG 4000 and stirred for 17 hr. at 78° C. Subsequent work-up gave 20.538 Kg (84%) 4-[2-(5-ethyl-pyridin-2-yl)-2-hydroxy-ethoxy]-benzaldehyde, m.p. 82° C.
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12 kg
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19.26 kg
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PEG 4000
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Synthesis routes and methods IV

Procedure details

Into a solution of 22.6 g (0.181 mol) of 4-hydroxy benzaldehyde dissolved in 75 mL tertiary butanol, was added 38.5 g (0.278 mol) of potassium carbonate in 10 min. Reaction mixture was refluxed for 1 hr. and 15 g (0.06 mol) of 2-bromo-1-(5-ethyl-pyridin-2-yl)-ethanol dissolved in 75 mL tertiary butanol was added slowly in one hr. Reaction mixture was refluxed further for 10 hr. and at 25° C. poured into excess of water. Product was extracted with toluene. Subsequent concentration under reduced pressure and purification gave the desired product. Yield of the product was 12.37 g (70%). m.p. 80° C.
Quantity
22.6 g
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reactant
Reaction Step One
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75 mL
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38.5 g
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15 g
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75 mL
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Synthesis routes and methods V

Procedure details

To a mixture of 690 mL tert-butanol and 2075 mL water, 184.46 g (1.3869 mol) of 5-ethyl-2-vinyl-pyridine was dissolved and under stirring 298.83 g (1.6788 mol) N-bromosuccinimide was added in 30 min. at 25-30° C. Stirring was continued for 1 hr. and 164.7 g (4.117 mol) of NaOH dissolved in 2075 mL water was added into it. Reaction mixture was stirred for 45 min, and extracted twice with 1000 mL methyl tert-butyl ether. Organic layers were combined, washed with brine, dried over magnesium sulfate and concentrated in vacuo to yield 190 g residual mass. The concentrated product obtained was added to a stirred mixture of 76 g (1.817 mol) NaOH dissolved in 1800 mL water and 223 g (1.817 mol) 4-hydroxy benzaldehyde dissolved in 1900 mL toluene. To this was added 16.65 g (0.063 mol) 18 Crown-6 and stirred for 24 hr. at 78° C. Subsequent work-up yielded 304.44 g (81%) 4-[2-(5-ethyl-pyridin-2-yl)-2-hydroxy-ethoxy]-benzaldehyde. m.p. 83° C.
Quantity
184.46 g
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reactant
Reaction Step One
Name
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2075 mL
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solvent
Reaction Step One
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690 mL
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solvent
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298.83 g
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reactant
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164.7 g
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reactant
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2075 mL
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76 g
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223 g
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1900 mL
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18
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16.65 g
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1800 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde
Reactant of Route 2
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde
Reactant of Route 3
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde
Reactant of Route 5
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde
Reactant of Route 6
4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde

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